Scientific Field: Organic Chemistry
Summary of Application: 4-(Difluoromethoxy)aniline is an organic compound used in the synthesis of various chemical products . It’s often used as a building block in the creation of more complex molecules .
Methods of Application: The specific methods of application can vary greatly depending on the desired end product. Generally, it would be used in a reaction with other organic compounds under controlled conditions .
Results or Outcomes: The outcomes also depend on the specific reactions being carried out. In general, the use of 4-(Difluoromethoxy)aniline can help to create products with desired properties .
Scientific Field: Agricultural Chemistry
Summary of Application: 4-(Difluoromethoxy)aniline can be used in studies investigating the molecular mechanism of PS II inhibition in plants and the factors that affect the selectivity and potency of herbicides.
Methods of Application: This would involve applying the compound to plants in a controlled environment and observing the effects.
Results or Outcomes: The specific results would depend on the exact nature of the study. Such research could potentially lead to the development of more effective herbicides.
Summary of Application: 4-(Difluoromethoxy)aniline is used in the synthesis of fluorinated building blocks . These building blocks are often used in the creation of more complex molecules .
Scientific Field: Organic Chemistry
Summary of Application: 4-(Difluoromethoxy)aniline can be used in the production of fluorination reagents . These reagents are often used in organic synthesis to introduce fluorine atoms into a molecule .
Methods of Application: The specific methods of application can vary greatly depending on the desired end product. Generally, it would be used in a reaction with other organic compounds under controlled conditions .
Results or Outcomes: The outcomes also depend on the specific reactions being carried out. In general, the use of 4-(Difluoromethoxy)aniline can help to create products with desired properties .
4-(Difluoromethoxy)aniline, with the chemical formula C₇H₇F₂NO and a molecular weight of 159.13 g/mol, is an aromatic compound characterized by the presence of a difluoromethoxy group attached to an aniline structure. The compound is recognized for its unique properties, including high solubility in organic solvents and potential biological activities. It is classified under the CAS number 22236-10-8 and is noted for its utility in various chemical syntheses and applications in pharmaceuticals .
Research indicates that 4-(difluoromethoxy)aniline exhibits notable biological activities, particularly as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in the production of pantoprazole, a proton pump inhibitor used to treat gastroesophageal reflux disease, and certain pyrethroid insecticides, which are effective against pests . Additionally, the compound's structure suggests potential interactions with biological targets, although specific studies on its direct biological effects remain limited.
The synthesis of 4-(difluoromethoxy)aniline involves several steps:
This method is noted for its high yield (up to 90%) and purity (over 98.5%), making it suitable for industrial applications.
4-(Difluoromethoxy)aniline finds applications primarily in:
While specific interaction studies on 4-(difluoromethoxy)aniline are sparse, its role as an intermediate suggests that it may interact with various biological systems during drug metabolism or pesticide action. Further research could elucidate its interactions at the molecular level, particularly regarding enzyme inhibition or activation pathways.
Several compounds share structural similarities with 4-(difluoromethoxy)aniline. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-(Trifluoromethoxy)benzene-1,2-diamine | 658-89-9 | 0.91 |
3-(Difluoromethoxy)-4-methylaniline | 264194-31-2 | 0.83 |
4-(Difluoromethoxy)-2-nitroaniline | Not listed | Not available |
4-(Difluoromethoxy)-2-fluoroaniline | Not listed | Not available |
The uniqueness of 4-(difluoromethoxy)aniline lies in its specific difluoromethoxy substituent which imparts distinct electronic properties compared to similar compounds. This makes it particularly valuable in pharmaceutical synthesis where such properties can influence drug efficacy and safety profiles.
4-(Difluoromethoxy)aniline represents a substituted aromatic amine compound characterized by the presence of a difluoromethoxy functional group attached to the para position of the aniline ring system [1]. The molecular formula is C₇H₇F₂NO with a molecular weight of 159.14 grams per mole [1] [2] [3]. The compound exhibits a planar aromatic structure with the difluoromethoxy substituent contributing to unique electronic properties through the electron-withdrawing effects of the fluorine atoms [3] [4].
The structural architecture features a benzene ring with an amino group at position 1 and a difluoromethoxy group at position 4, creating a para-disubstituted aromatic system [1] [3]. The difluoromethoxy moiety consists of a methoxy group where two hydrogen atoms have been replaced by fluorine atoms, resulting in the -OCF₂H functional group [5]. This substitution pattern influences both the electronic distribution and the overall molecular geometry of the compound [6].
Structural Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₇H₇F₂NO | [1] [2] [3] |
Molecular Weight | 159.14 g/mol | [1] [2] [3] |
CAS Registry Number | 22236-10-8 | [1] [2] [3] |
InChI Key | NDEZTSHWEPQVBX-UHFFFAOYSA-N | [3] [4] |
SMILES Notation | NC1=CC=C(OC(F)F)C=C1 | [3] [7] |
At standard temperature and pressure conditions, 4-(Difluoromethoxy)aniline exists as a liquid phase [1] [2]. The compound typically presents as a clear liquid with coloration ranging from light yellow to amber, and in some cases may appear as dark green [1] [7]. The liquid state at room temperature is consistent with the molecular weight and intermolecular forces present in the compound [8] [9].
The appearance can vary depending on purity levels and storage conditions, with color variations observed from colorless to orange-brown in different commercial preparations [8] [7]. The liquid nature of this compound at ambient conditions facilitates its handling and processing in various synthetic applications [5].
The boiling point of 4-(Difluoromethoxy)aniline has been reported with variations depending on pressure conditions [2] [8]. Under standard atmospheric pressure, the compound exhibits a boiling point of 231°C [2] [9]. However, under reduced pressure conditions of 2.9 millimeters of mercury, the boiling point decreases significantly to 90°C [1] [8].
This pressure-dependent boiling behavior is characteristic of organic compounds and reflects the intermolecular forces present in the liquid phase [1] [2]. The relatively high boiling point under standard conditions indicates substantial intermolecular interactions, likely due to hydrogen bonding capabilities of the amine group and dipole-dipole interactions from the difluoromethoxy substituent [6].
Pressure Condition | Boiling Point | Reference |
---|---|---|
Standard Atmospheric Pressure | 231°C | [2] [9] |
2.9 mmHg | 90°C | [1] [8] |
1013 hPa | 90°C | [8] |
The density of 4-(Difluoromethoxy)aniline has been consistently reported across multiple sources with slight variations [1] [2] [8]. At 20°C, the compound exhibits a density ranging from 1.283 to 1.286 grams per cubic centimeter [2] [8] [9]. The specific gravity, measured at 20°C relative to water at 20°C, falls within the range of 1.284 to 1.288 [1] [10].
These density values indicate that the compound is denser than water, which is expected given the presence of fluorine atoms and the aromatic ring system [2] [8]. The relatively high density reflects the compact molecular structure and the influence of the electronegative fluorine substituents [1] [6].
Temperature | Density (g/cm³) | Specific Gravity | Reference |
---|---|---|---|
20°C | 1.283-1.286 | 1.284-1.288 | [1] [2] [8] |
25°C | 1.283 | - | [2] |
The refractive index of 4-(Difluoromethoxy)aniline serves as an important optical property for compound identification and purity assessment [1] [8] [7]. Measurements conducted at 20°C using the sodium D-line (589 nm) consistently show values ranging from 1.5040 to 1.5080 [1] [8] [7].
The refractive index value of approximately 1.505 is characteristic of aromatic compounds containing electronegative substituents [6]. This optical property reflects the electron density distribution within the molecule and the polarizability of the difluoromethoxy-substituted aromatic system [8] [7].
Nuclear magnetic resonance spectroscopy provides valuable structural information for 4-(Difluoromethoxy)aniline, although comprehensive spectral data remains limited in the available literature [11]. The compound's proton nuclear magnetic resonance spectrum would be expected to show characteristic signals for the aromatic protons, the difluoromethoxy proton, and the amino group protons [12].
The aromatic region would typically display signals corresponding to the para-disubstituted benzene ring, showing the expected splitting patterns for the four aromatic protons [13]. The difluoromethoxy proton would appear as a characteristic triplet due to coupling with the two equivalent fluorine atoms [13] [11].
Infrared spectroscopy analysis of 4-(Difluoromethoxy)aniline reveals characteristic absorption bands consistent with the functional groups present in the molecule [8] [7]. The spectrum conforms to expected patterns for aromatic amines with additional absorption features attributable to the difluoromethoxy substituent [8] [12].
Primary amine stretching vibrations would be observed in the 3300-3500 cm⁻¹ region, while aromatic carbon-carbon stretching would appear around 1600-1500 cm⁻¹ [12]. The difluoromethoxy group would contribute unique absorption bands, particularly carbon-fluorine stretching vibrations in the 1000-1300 cm⁻¹ region [8] [7].
Mass spectrometry provides definitive molecular weight confirmation and structural information through fragmentation patterns [13] [11]. The molecular ion peak appears at mass-to-charge ratio 159, corresponding to the molecular weight of 4-(Difluoromethoxy)aniline [1] [2].
Characteristic fragmentation patterns would include loss of the difluoromethoxy group and formation of aniline-related fragments [13] [11]. The presence of fluorine atoms creates distinctive isotope patterns that aid in structural confirmation and compound identification [11].
4-(Difluoromethoxy)aniline demonstrates solubility in various organic solvent systems, which is characteristic of aromatic amine compounds [5]. The difluoromethoxy substituent enhances the compound's reactivity and solubility in organic media compared to unsubstituted aniline [5].
Common organic solvents that dissolve this compound include alcohols, ethers, and aromatic hydrocarbons [5]. The solubility characteristics make the compound suitable for various synthetic transformations and purification procedures using organic solvent systems [5].
The aqueous solubility of 4-(Difluoromethoxy)aniline is limited, which is typical for aromatic compounds containing electron-withdrawing fluorinated substituents [14] [15]. The compound shows restricted water solubility due to the hydrophobic nature of the aromatic ring and the difluoromethoxy group [14] [16].
The limited aqueous solubility affects the compound's environmental mobility and bioavailability characteristics [14]. This property must be considered in applications requiring aqueous media or when assessing environmental fate and transport [14] [15].
The partition coefficient represents the distribution of 4-(Difluoromethoxy)aniline between octanol and water phases, providing insight into lipophilicity and membrane permeability [14]. The calculated logarithmic partition coefficient (log P) value is reported as 1.719 [14].
This log P value indicates moderate lipophilicity, suggesting the compound would partition preferentially into organic phases over aqueous environments [14]. The partition coefficient influences the compound's bioaccumulation potential and environmental distribution patterns [14].
Parameter | Value | Method | Reference |
---|---|---|---|
Log P (octanol/water) | 1.719 | Calculated | [14] |
Water Solubility | Limited | Experimental | [14] [16] |
4-(Difluoromethoxy)aniline exhibits sensitivity to light exposure, requiring protection from photodegradation during storage and handling [1] [15]. The photochemical instability is characteristic of aromatic amine compounds, which can undergo oxidative degradation when exposed to ultraviolet radiation [17] [18].
The mechanism of photodegradation likely involves the formation of reactive intermediates that can lead to color changes and chemical decomposition [17] [19]. Studies on related aniline compounds demonstrate that photocatalytic processes can effectively degrade aromatic amines through hydroxyl radical attack [20] [18].
The compound demonstrates significant air sensitivity, requiring storage under inert atmospheric conditions [1] [15]. Exposure to atmospheric oxygen can lead to oxidative degradation, resulting in color changes from the original light yellow appearance to darker hues [17].
The air sensitivity is attributed to the electron-donating nature of the amino group, which increases the electron density on the aromatic ring and makes it more susceptible to oxidation [17]. This oxidative process can form quinonoid structures responsible for the observed color development [17].
Acute Toxic;Irritant